(E)-N-(1-(3,4-dichlorophenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)furan-2-carboxamide
Description
This compound is a structurally complex small molecule featuring a fused heterocyclic core (methanopyrido[1,2-a][1,5]diazocin) linked to a 3,4-dichlorophenyl group and a furan-2-carboxamide moiety. Its synthesis likely involves multi-step reactions, including cyclization and coupling strategies common in heterocyclic chemistry .
Propriétés
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)-3-oxo-3-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)prop-1-en-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2N3O4/c26-18-7-6-15(10-19(18)27)11-20(28-24(32)22-4-2-8-34-22)25(33)29-12-16-9-17(14-29)21-3-1-5-23(31)30(21)13-16/h1-8,10-11,16-17H,9,12-14H2,(H,28,32)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIPBBIFDUJWFY-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)NC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)/C(=C\C4=CC(=C(C=C4)Cl)Cl)/NC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (E)-N-(1-(3,4-dichlorophenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)furan-2-carboxamide is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity through various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it exhibits a complex structure characterized by multiple functional groups including furan and diazocin moieties. The presence of the 3,4-dichlorophenyl group suggests potential interactions with biological targets relevant to cancer therapy.
Anticancer Properties
Several studies have investigated the anticancer properties of this compound. The following table summarizes key findings from various in vitro studies:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 0.216 | Sorafenib | 0.230 |
| HCT-116 (Colon Cancer) | 0.259 | Sorafenib | 0.307 |
| PC-3 (Prostate Cancer) | Not reported | Vinblastine | Not reported |
| A549 (Lung Cancer) | Not reported | Colchicine | Not reported |
| HepG-2 (Liver Cancer) | Not reported | Not applicable | Not applicable |
The compound exhibited significant cytotoxicity against various cancer cell lines, demonstrating selective activity that is comparable to established anticancer agents like Sorafenib and Vinblastine .
The mechanism underlying the anticancer activity of this compound appears to involve inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it has been shown to inhibit the activity of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), both critical targets in cancer therapy:
- EGFR Inhibition : The compound showed an IC50 value of approximately 0.216 µM against EGFR.
- VEGFR-2 Inhibition : The IC50 value for VEGFR-2 was found to be around 0.259 µM.
These findings suggest that the compound may effectively disrupt signaling pathways that promote tumor growth and angiogenesis .
Study 1: In Vitro Evaluation
A study conducted on various cancer cell lines revealed that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. The MTT assay confirmed significant cytotoxic effects at concentrations as low as 0.1 µM in some cell lines .
Study 2: Molecular Docking Studies
Molecular docking studies were performed to elucidate the binding affinity of the compound to the active sites of EGFR and VEGFR-2. The results indicated favorable interactions that support its potential as an inhibitor of these kinases. The docking scores suggested a high likelihood of effective binding compared to known inhibitors .
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound features a unique structure characterized by the presence of a furan ring and a methanopyridodiazocin moiety. Its molecular formula is , and it has a molecular weight of approximately 444.31 g/mol. The presence of the dichlorophenyl group enhances its biological activity, making it an attractive candidate for drug development.
Anticancer Activity
Research indicates that compounds similar to (E)-N-(1-(3-(4-dichlorophenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)furan-2-carboxamide) exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival and proliferation.
- Case Studies : In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. These studies highlight the potential for developing targeted therapies based on this compound's structure.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been explored for their effectiveness against bacterial strains and fungi:
- Research Findings : Studies indicate that derivatives with similar functional groups demonstrate activity against resistant strains of bacteria, making them candidates for novel antibiotic development.
Neuroprotective Effects
There is emerging interest in the neuroprotective effects of compounds containing pyrido[1,2-a]diazocin structures:
- Potential Applications : The ability to cross the blood-brain barrier suggests that this compound could be developed for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Data Table: Summary of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Effective against breast and prostate cancer cells |
| Antimicrobial | Inhibits growth of bacteria and fungi | Active against resistant bacterial strains |
| Neuroprotective | Protects neurons from degeneration | Potential therapeutic candidate for neurodegeneration |
Synthesis and Development
The synthesis of (E)-N-(1-(3-(4-dichlorophenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)furan-2-carboxamide) involves multi-step organic reactions typically starting from simpler precursor compounds.
Synthetic Route Overview
- Starting Materials : The synthesis often begins with commercially available chemicals such as furan derivatives and dichlorophenyl groups.
- Reactions : Key reactions include condensation reactions to form the furan ring and subsequent functionalization to introduce the diazocin moiety.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity suitable for biological testing.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues
The compound’s structural complexity places it within a niche class of polycyclic diazocine derivatives. Below is a comparative analysis with key analogues:
Functional and Electronic Differences
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s dichlorophenyl group (electron-withdrawing) contrasts with the dimethoxyphenyl group in CAS 840515-29-9 (electron-donating), affecting charge distribution and reactivity .
- Hydrogen-Bonding Capacity: The furan carboxamide in the target compound offers hydrogen-bond acceptor/donor sites absent in Compound 1l (), which relies on ester and nitrile groups for intermolecular interactions .
- Thermal Stability : Compound 1l () has a moderate melting point (243–245°C), while the target compound’s stability is uncharacterized but likely influenced by its fused rigid core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
